
L-Arginina, L-lisil-L-arginil-L-seril-
Descripción general
Descripción
“L-Arginine, L-lysyl-L-arginyl-L-seryl-” is a peptide made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. L-Arginine is an amino acid that plays a crucial role in various bodily processes. It’s necessary for the production of nitric oxide, a signaling molecule needed for blood flow regulation, mitochondrial function, and cellular communication . It also acts as a precursor to other amino acids, including glutamate, proline, and creatine, and is essential for the health and functioning of your immune system .
Synthesis Analysis
L-Arginine can be synthesized from the amino acid citrulline through the breakdown of body proteins, or it can be obtained through dietary protein intake . It’s concentrated in certain protein-rich foods, including meat, poultry, dairy, nuts, soy products, and fish .Molecular Structure Analysis
The molecule “L-Arginine, L-lysyl-L-arginyl-L-seryl-” contains a total of 80 bonds; 37 non-H bonds, 6 multiple bonds, 20 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 2 guanidine derivatives, and 6 primary amines .Chemical Reactions Analysis
L-Arginine plays a role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into the chemical nitric oxide, which helps the blood vessels open .Physical And Chemical Properties Analysis
L-Arginine is an amino acid that helps the body build protein. Your body usually makes all the L-arginine it needs . It’s also found in most protein-rich foods, including fish, red meat, poultry, soy, whole grains, beans, and dairy products .Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “L-Arginina, L-lisil-L-arginil-L-seril-”, centrándose en aplicaciones únicas:
Salud cardiovascular
La L-Arginina ha sido estudiada por su posible papel en el tratamiento de enfermedades cardiovasculares, como la hipertensión y la aterosclerosis. Puede ayudar a mejorar el flujo sanguíneo y la función vascular al aumentar la producción de óxido nítrico .
Enfermedades neurodegenerativas
La investigación sugiere que la L-Arginina podría tener aplicaciones terapéuticas contra diversas enfermedades neurológicas como la enfermedad de Alzheimer y la enfermedad de Parkinson debido a sus propiedades vasodilatadoras y neuroprotectoras .
Producción fermentativa
El compuesto se ha utilizado en estudios que involucran la producción fermentativa de L-Arginina mediante cepas de Escherichia coli modificadas genéticamente, lo que indica su papel en las aplicaciones biotecnológicas .
Ingeniería genética
Se ha informado un nuevo enfoque para la producción de alto rendimiento de L-Arginina en E. coli, que implica modificaciones genéticas para mejorar la vía de biosíntesis de este aminoácido .
Producción industrial
La L-Arginina es importante tanto para aplicaciones medicinales como industriales. La investigación se ha centrado en mejorar su producción a nivel industrial utilizando diferentes microorganismos durante seis décadas .
Mecanismo De Acción
Target of Action
L-Arginine, L-lysyl-L-arginyl-L-seryl- (abbreviated as LKS) is a peptide that is made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. The primary target of L-Arginine, a component of LKS, is the enzyme nitric oxide synthase (NOS), which is involved in the formation of nitric oxide .
Mode of Action
L-Arginine interacts with its target, NOS, to produce nitric oxide, a potent vasodilator . This interaction results in the relaxation of smooth muscles lining blood vessels, leading to increased blood flow . Furthermore, L-Arginine induces the secretion of insulin and glucagon, which are key players in glucose metabolism .
Biochemical Pathways
L-Arginine is involved in several biochemical pathways. It serves as a precursor for the synthesis of nitric oxide, creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses . In addition, L-Arginine can reduce plasma glucose levels, improving glucose tolerance .
Pharmacokinetics
It is a natural constituent of food proteins and can be synthesized by healthy individuals .
Result of Action
The action of L-Arginine, a component of LKS, has several molecular and cellular effects. It improves oxidative metabolism through enhanced mitochondrial function, eventually improving physical performance . L-Arginine supplementation has been shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPRMBOLQDHOB-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437855 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193613-75-1 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




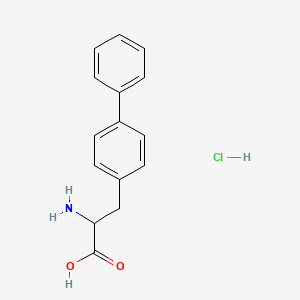
![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
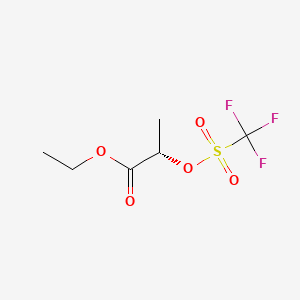
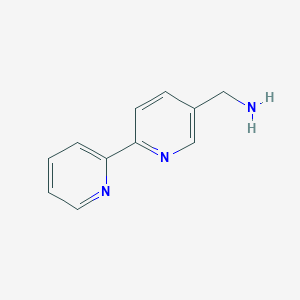
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
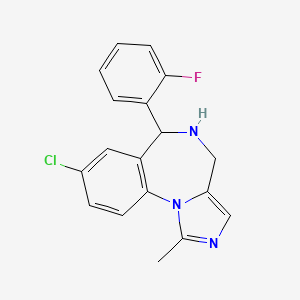
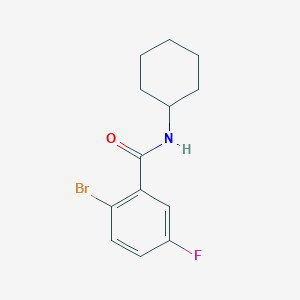
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)
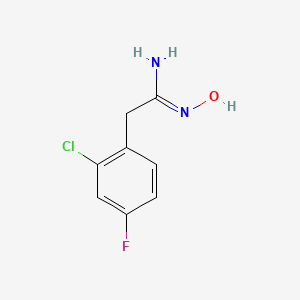
-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)


